

Application Notes and Protocols for the Quantification of p-Toluenesulfonamide

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Compound of Interest

Compound Name: *P-Toluenesulfonamide*

Cat. No.: *B041071*

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These application notes provide a comprehensive overview of validated analytical methods for the quantitative determination of **p-toluenesulfonamide** (PTSA). PTSA and its derivatives are often monitored as potential genotoxic impurities in pharmaceutical products. This document details protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS), enabling researchers to select and implement the most appropriate method for their specific needs.

Introduction

p-Toluenesulfonamide is a compound used in the synthesis of various organic molecules, including some active pharmaceutical ingredients (APIs). Due to its potential genotoxicity, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for its control in drug substances.^[1] Accurate and sensitive quantification of PTSA is therefore critical during drug development and for quality control of the final product. The selection of an analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.^[2]

Comparative Quantitative Data

The performance characteristics of different analytical methods for the quantification of **p-toluenesulfonamide** and its related compounds are summarized below. This allows for a direct comparison of their sensitivity and accuracy.

Table 1: HPLC-UV Method Validation Parameters

| Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Reference |
|------------------------------|--------------------|--------------------------|-------------------------------|-----------------------|---|
| Methyl-p-toluenesulfonate | 0.01 - 2.5 µg/mL | < 5 ng/mL | < 13.5 ng/mL | 90 - 99% | [1] [2] |
| Ethyl-p-toluenesulfonate | 0.01 - 2.5 µg/mL | < 5 ng/mL | < 13.5 ng/mL | 90 - 99% | [2] |
| Isopropyl-p-toluenesulfonate | 0.01 - 2.5 µg/mL | < 5 ng/mL | < 13.5 ng/mL | 90 - 99% | |
| Propyl-p-toluenesulfonate | 0.01 - 2.5 µg/mL | < 5 ng/mL | < 13.5 ng/mL | 90 - 99% | |
| p-Toluenesulfonamide | > 0.9922 (r^2) | < 0.03% of 0.1% target | < 0.1% of 0.1% target | 86.56 - 105.21% | |
| p-Toluenesulfonamide | > 0.9922 (r^2) | < 0.03% of 0.1% target | < 0.1% of 0.1% target | 86.56 - 105.21% | |

Table 2: GC-MS/MS Method Validation Parameters

| Analyte | Linearity (r^2) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Reference |
|------------------------------|---------------------|--------------------------|-------------------------------|-----------------------|-----------|
| Methyl p-toluenesulfonate | > 0.995 | 0.4 - 0.8 µg/L | 1.3 - 2.7 µg/L | 80 - 110% | |
| Ethyl p-toluenesulfonate | > 0.995 | 0.4 - 0.8 µg/L | 1.3 - 2.7 µg/L | 80 - 110% | |
| Isopropyl p-toluenesulfonate | > 0.995 | 0.4 - 0.8 µg/L | 1.3 - 2.7 µg/L | 80 - 110% | |

Table 3: LC-MS Method Validation Parameters

| Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Reference |
|--|------------------|--------------------------|-------------------------------|-----------------------|-----------|
| Methyl, Ethyl, Isopropyl p-toluenesulfonates | N/A | N/A | 2.5 - 5 ng/mL | 90.4 - 105.2% | |
| p-Toluenesulfonic acid | 1.5 - 13.5 ng/mL | 0.5 ppm | 1.5 ppm | 98.56 - 99.35% | |
| Ethyl p-toluenesulfonate | N/A | 0.018 µg/mL | 0.054 µg/mL | 98.1 - 103.5% | |

Experimental Workflow

The general workflow for the quantification of **p-toluenesulfonamide** in a drug substance involves several key stages, from sample preparation to data analysis.

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References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
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